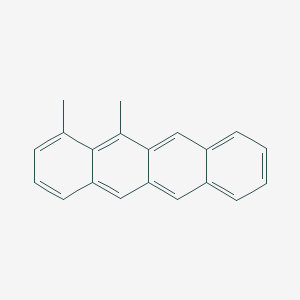
1,12-Dimethyltetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dimethyltetracene is an organic compound belonging to the tetracene family, which is a class of polycyclic aromatic hydrocarbons These compounds are characterized by their extended conjugated systems, which contribute to their unique chemical and physical properties
Preparation Methods
The synthesis of 1,12-Dimethyltetracene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable tetracene precursor, followed by methylation at the 1 and 12 positions. The reaction conditions often involve the use of strong bases and methylating agents. Industrial production methods may employ catalytic processes to enhance yield and efficiency. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
1,12-Dimethyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are typically used. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,12-Dimethyltetracene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research is ongoing to explore its potential biological activities, although specific applications are still under investigation.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1,12-Dimethyltetracene exerts its effects is primarily related to its electronic structure. The extended conjugated system allows for efficient charge transport, making it useful in electronic applications. The molecular targets and pathways involved are still being studied, but its interactions with other molecules are influenced by its aromatic nature and the presence of methyl groups at the 1 and 12 positions.
Comparison with Similar Compounds
1,12-Dimethyltetracene can be compared with other tetracene derivatives, such as:
Tetracene: The parent compound, which lacks the methyl groups at the 1 and 12 positions.
1,2,3,4-Tetramethyltetracene: A derivative with four methyl groups, which may exhibit different electronic and chemical properties.
Pentacene: A related compound with an additional aromatic ring, often used in organic electronics. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and electronic properties.
Properties
CAS No. |
143436-22-0 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,12-dimethyltetracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-11-18-10-15-7-3-4-8-16(15)12-19(18)14(2)20(13)17/h3-12H,1-2H3 |
InChI Key |
KLBDUIAQVLJQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C(=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
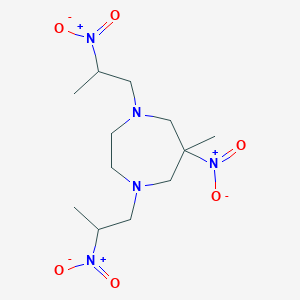
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
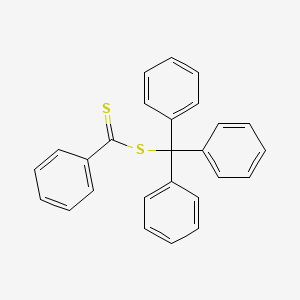

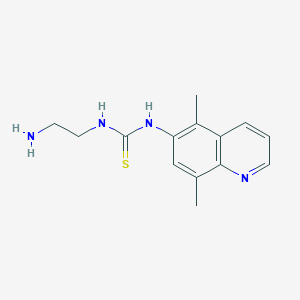


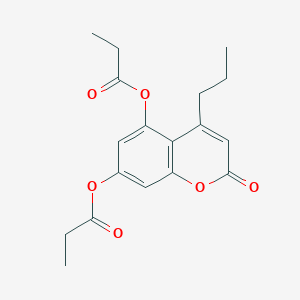
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
